2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

Overview

Description

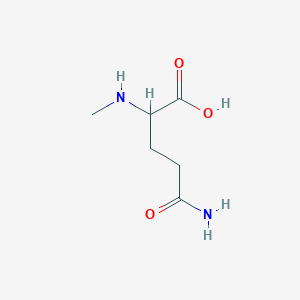

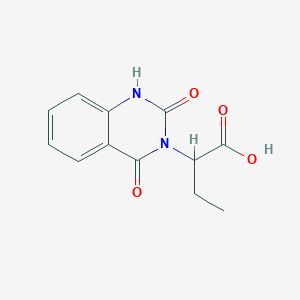

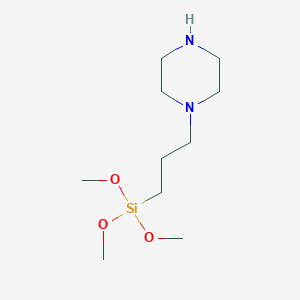

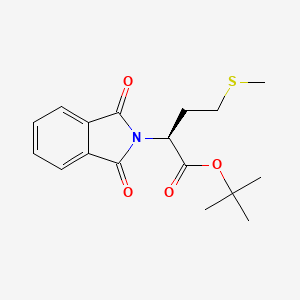

“2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid” is a heterocyclic compound . It contains a total of 31 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound consists of 30 atoms: 12 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . It also contains 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.235 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 501.9±52.0 °C at 760 mmHg . The flash point is 257.3±30.7 °C . The exact mass is 248.079712 . The LogP value is 0.86 . The vapour pressure is 0.0±1.4 mmHg at 25°C . The index of refraction is 1.650 .Scientific Research Applications

Applications in Polymer Chemistry

Polymer chemistry has seen advancements with the use of similar compounds, particularly in the context of precision polymerization. Rare earth metal-mediated group transfer polymerization (REM-GTP) of polar monomers, including vinylphosphonates and conjugated nitrogen-containing vinyl monomers, exemplifies the innovative use of complex molecules in synthesizing new materials. These efforts underscore the potential of specific chemical scaffolds in developing polymers with unique properties, suggesting a research avenue for 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid in polymer synthesis and functionalization (Soller, Salzinger, & Rieger, 2016).

Medicinal Chemistry and Therapeutic Efficacy

In medicinal chemistry, the exploration of heterocyclic scaffolds like tetrahydroisoquinolines (THIQs) has revealed significant therapeutic potentials, including anticancer, anti-microbial, and neuroprotective effects. Given the structural complexity and biological activities of such compounds, this compound may hold promise in drug discovery and development, especially in targeting specific diseases with novel mechanisms of action (Singh & Shah, 2017).

Environmental Science and Pollution Remediation

The environmental applications of complex chemical compounds, particularly those involving redox mediators in the treatment of organic pollutants, highlight the significance of understanding and utilizing specific chemical structures for environmental remediation. Studies on the degradation and transformation of recalcitrant compounds by enzymes in the presence of redox mediators open up potential research paths for compounds like this compound in addressing pollution and enhancing the efficiency of waste treatment processes (Husain & Husain, 2007).

Mechanism of Action

Target of Action

The primary targets of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and its modulation can have significant effects on neuronal excitability. Carbonic anhydrase II is an enzyme that catalyzes the rapid conversion of carbon dioxide to bicarbonate and protons, a critical reaction in many physiological processes.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . By enhancing the activity of the GABAA receptor, it increases the inhibitory effects of GABA on neuronal activity, potentially reducing excitability and seizures. Inhibition of carbonic anhydrase II can affect various physiological processes, including fluid balance and pH regulation.

Result of Action

The compound’s action results in enhanced GABAA receptor activity and inhibited carbonic anhydrase II activity. This can lead to decreased neuronal excitability and altered physiological processes, potentially resulting in anticonvulsant effects . The compound has been evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice, showing promising anticonvulsant activity .

properties

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-9(11(16)17)14-10(15)7-5-3-4-6-8(7)13-12(14)18/h3-6,9H,2H2,1H3,(H,13,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAALKUNVPQKOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192543 | |

| Record name | α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115948-88-4 | |

| Record name | α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115948-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)

![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine](/img/structure/B1643013.png)